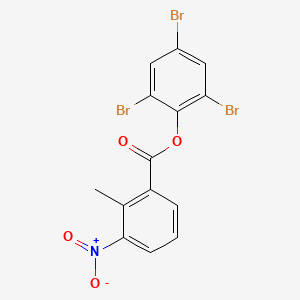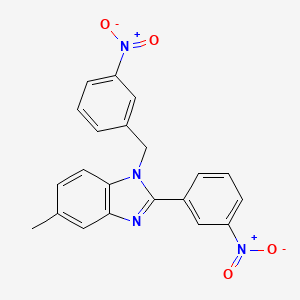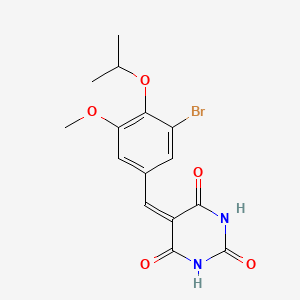
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of N-phenylpyrrolidinones. It is commonly referred to as GSK-3 inhibitor due to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of GSK-3 activity has been implicated in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione are primarily related to its ability to inhibit 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer. Additionally, 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases. However, the limitations of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potential toxicity and lack of selectivity for 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibition.
Direcciones Futuras
For the research on 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione include the development of more selective 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors with reduced toxicity and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases, should be further explored.
Métodos De Síntesis
The synthesis of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-ethoxybenzaldehyde with aniline in the presence of acetic acid to form 2-ethoxy-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-15(16)20-17(21)12-14(18(20)22)19-13-8-4-3-5-9-13/h3-11,14,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUWJDHOWROOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)


![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)